molecular formula C16H13Cl2F3N2O3S B3037939 2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 672951-67-6

2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3037939
CAS No.: 672951-67-6
M. Wt: 441.3 g/mol
InChI Key: CYBNBAYNAXFJHQ-UHFFFAOYSA-N
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Description

This compound features a unique acetamide scaffold with two distinct substituents:

  • Anilino moiety: A 2,4-dichloro(methylsulfonyl) group, which combines halogenated (Cl) and sulfonyl (SO₂) functionalities.
  • Phenyl ring: A 3-(trifluoromethyl) group (CF₃), known for enhancing metabolic stability and lipophilicity .

The methylsulfonyl group improves aqueous solubility compared to purely hydrophobic substituents, while the trifluoromethyl group contributes to electronic effects and binding affinity in biological systems .

Properties

IUPAC Name

2-(2,4-dichloro-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F3N2O3S/c1-27(25,26)23(14-6-5-11(17)8-13(14)18)9-15(24)22-12-4-2-3-10(7-12)16(19,20)21/h2-8H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBNBAYNAXFJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128968
Record name 2-[(2,4-Dichlorophenyl)(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672951-67-6
Record name 2-[(2,4-Dichlorophenyl)(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672951-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,4-Dichlorophenyl)(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation of 2,4-Dichloroaniline

The methylsulfonyl group is introduced via reaction with methylsulfonyl chloride in the presence of a base such as triethylamine. This step is conducted in a polar aprotic solvent (e.g., dichloroethane) under controlled temperatures to avoid side reactions.

Reaction Conditions

  • Molar Ratio : 2,4-Dichloroaniline : methylsulfonyl chloride = 1 : 1.2
  • Solvent : Dichloroethane (6–25 parts by mass relative to aniline)
  • Temperature : 0–30°C to prevent exothermic decomposition
  • Base : Triethylamine (0.5–1.55 equivalents)

The intermediate 2,4-dichloro-5-(methylsulfonyl)aniline is isolated via liquid-liquid extraction and reduced-pressure distillation, achieving >95% purity.

Acylation with 3-(Trifluoromethyl)phenylacetyl Chloride

The sulfonated aniline is acylated using 3-(trifluoromethyl)phenylacetyl chloride in the presence of a tertiary amine base. This step is optimized for regioselectivity and yield.

Reaction Conditions

  • Solvent : Dichloromethane or ethyl acetate (4–16 parts by mass relative to intermediate)
  • Catalyst : Tetrabutylammonium hydrogensulfate (phase-transfer catalyst, 0.1–0.8% w/w)
  • Temperature : −20°C to room temperature

The product is purified via recrystallization from petroleum ether, yielding 2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide with >97% HPLC purity.

Catalytic Hydrogenation and Byproduct Mitigation

A critical challenge in the synthesis is the reduction of nitro or halogenated intermediates. Patent data reveal the use of Pd/C catalysts under hydrogen pressure (4–6 kg/cm²) to dehalogenate intermediates while preserving the methylsulfonyl and trifluoromethyl groups.

Hydrogenation Conditions

  • Catalyst : 10% Pd/C (0.1–0.8% w/w)
  • Solvent : Ethanol (4–16 parts by mass)
  • Pressure : 4–6 kg/cm² H₂
  • Duration : 48–56 hours

This step reduces residual halogen content to <0.1%, ensuring compliance with pharmaceutical impurity standards.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.472 (d, J = 8.4 Hz, 1H, aromatic), 6.921 (d, J = 8.4 Hz, 1H, aromatic), 4.855 (s, 2H, NHCO), 3.885 (s, 2H, SO₂CH₃).
  • GC-MS (EI) : m/z 441 [M]⁺, fragmentation peaks at m/z 175 (CF₃C₆H₄⁺) and 108 (CH₃SO₂⁺).

Purity Optimization

Recrystallization from ethanol-water mixtures (3:1 v/v) enhances purity to >99%, as confirmed by GC and HPLC.

Comparative Analysis of Synthetic Methodologies

The table below contrasts two dominant approaches for synthesizing the target compound:

Parameter Sulfonation-Acylation Route Alternative Thioether Oxidation
Starting Material 2,4-Dichloroaniline Methyl methacrylate
Key Reagent Methylsulfonyl chloride 4-Fluorothiophenol
Reaction Time 48–56 hours 72–96 hours
Yield 70–86% 50–65%
Purity >99% (GC) 90–95% (HPLC)
Byproducts <0.5% halogenated impurities Sulfoxide derivatives (2–5%)

The sulfonation-acylation route is preferred for its higher yield and scalability, though it requires stringent temperature control.

Industrial-Scale Adaptation and Challenges

Solvent Recovery and Waste Management

Large-scale production uses ethylene dichloride and ethanol due to their low cost and recyclability. Distillation columns recover >90% of solvents, reducing environmental impact.

Catalytic Poisoning

Residual sulfur compounds from the sulfonation step can deactivate Pd/C catalysts. Pretreatment with activated charcoal removes sulfur impurities, extending catalyst lifespan.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted anilino derivatives.

Scientific Research Applications

2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights structural differences and similarities with key analogs:

Compound Name Key Substituents Structural Features Reference(s)
Target Compound : 2-[2,4-Dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide - 2,4-dichloro(methylsulfonyl)anilino
- 3-(trifluoromethyl)phenyl
- Sulfonyl group enhances solubility
- CF₃ improves metabolic stability
2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(3,5-dichlorophenyl)acetamide - 4-chlorophenylsulfonyl
- 3-(trifluoromethyl)anilino
- 3,5-dichlorophenyl
- Additional Cl on phenyl ring
- Similar sulfonyl group
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide - Piperazinyl group
- 3-(trifluoromethyl)phenyl
- Piperazine enhances flexibility
- Lacks sulfonyl/Cl substituents
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide - Benzothiazole ring
- Dual CF₃ groups
- Rigid benzothiazole core
- High lipophilicity
2-{[4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide - Triazole-sulfanyl group
- 4-methoxyphenyl
- Sulfanyl linker
- Methoxy group modulates electronic properties

Physicochemical Properties

  • Lipophilicity : The target compound’s dichloro and methylsulfonyl groups balance lipophilicity and solubility, contrasting with benzothiazole derivatives (e.g., ), which exhibit higher logP values due to aromatic rings.
  • Hydrogen Bonding : The sulfonyl group in the target compound facilitates N–H⋯O interactions, similar to dichloro-N-phenylacetamides . Piperazine-containing analogs (e.g., ) rely on N–H⋯N hydrogen bonds.

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide can be represented as follows:

  • Molecular Formula: C14H12Cl2F3N3O2S
  • Molecular Weight: 396.23 g/mol

This compound features a dichloro-substituted aniline moiety, a trifluoromethyl phenyl group, and an acetamide functional group, which contribute to its unique biological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, research has shown that it can effectively inhibit the growth of human cancer cells such as A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of 2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Cell LineIC50 (µM)Reference
A-431<10
Jurkat<10
HT29<15

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies utilizing molecular dynamics simulations have revealed that the compound interacts with key proteins involved in cell survival pathways, primarily through hydrophobic contacts and limited hydrogen bonding .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity. It has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness comparable to conventional antibiotics .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo efficacy of the compound in a mouse model bearing xenografts of A-431 cells. The treatment group showed a significant reduction in tumor volume compared to the control group after four weeks of administration. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated that it was effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous acetamide derivatives (e.g., compound 14 in ) are synthesized by reacting substituted anilines with activated carbonyl intermediates under reflux in polar aprotic solvents like DMF or acetonitrile. Key steps include:

  • Introducing the methylsulfonyl group via sulfonation of the aniline precursor.
  • Coupling the 2,4-dichloro(methylsulfonyl)aniline intermediate with N-[3-(trifluoromethyl)phenyl]acetamide using EDCI/HOBt as coupling agents .
    • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures is typically employed .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : 1^1H and 13^{13}C NMR are critical for verifying substituent positions. For instance, the methylsulfonyl group (SO2CH3SO_2CH_3) shows distinct 1^1H signals at δ 3.1–3.3 ppm and 13^{13}C signals near δ 44–46 ppm. The trifluoromethyl group (CF3CF_3) exhibits a characteristic 19^{19}F NMR peak at δ -60 to -65 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ ion matching calculated mass within 5 ppm error) .
    • Crystallography : Single-crystal X-ray diffraction (as in and ) resolves stereochemistry and hydrogen-bonding networks. For example, the spirocyclic acetamide in was validated using a Bruker D8 Venture diffractometer .

Q. What in vitro assays are used to evaluate its biological activity?

  • Anticonvulsant Screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models are common (e.g., used these for piperazine-linked acetamides) .
  • Enzyme Inhibition : Assays targeting voltage-gated sodium channels (e.g., patch-clamp electrophysiology) are relevant for neuroactive compounds, as suggested by sodium channel blockers in .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) assess therapeutic potential .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products?

  • Condition Screening : Vary reaction temperature (60–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)2_2 for coupling reactions). For example, achieved higher yields (75–85%) using DMF at 80°C for 12 hours .
  • By-Product Mitigation : Additives like molecular sieves (to absorb water) or scavengers (e.g., thiourea for heavy metals) reduce side reactions. The dihydrochloride salt formation in improved solubility and purity .

Q. How to address discrepancies between theoretical and observed spectroscopic data?

  • Validation Strategies :

  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., reported <0.4% deviation for compound 14) .
  • 2D NMR : Use HSQC and HMBC to resolve ambiguous 1^1H-13^{13}C correlations, particularly for overlapping aromatic signals.
  • Isotopic Labeling : Deuterated analogs (e.g., ’s deuterated phenol) can clarify exchangeable proton assignments .

Q. What strategies confirm the compound's mechanism of action at the molecular level?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., sodium channels in ). Validate with mutagenesis studies on key residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry for receptor-ligand interactions.
  • Metabolic Profiling : LC-MS/MS tracks metabolites in liver microsomes to identify bioactive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[2,4-dichloro(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

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